[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Overview
Description
[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] 2,2-dimethylpropanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with a 2,5-dimethylphenoxy group and a 2,2-dimethylpropanoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the 2,5-Dimethylphenoxy Group: The 2,5-dimethylphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the chromen-4-one intermediate.
Esterification: The final step involves the esterification of the chromen-4-one derivative with 2,2-dimethylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the chromen-4-one core can yield dihydrochromen derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. It may exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] acetate
- [3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] butanoate
- [3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] hexanoate
Uniqueness
Compared to similar compounds, [3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] 2,2-dimethylpropanoate is unique due to its specific ester group, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the 2,2-dimethylpropanoate ester may enhance its stability and solubility, making it more suitable for certain applications.
Properties
IUPAC Name |
[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-13-6-7-14(2)17(10-13)27-19-12-25-18-11-15(8-9-16(18)20(19)23)26-21(24)22(3,4)5/h6-12H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDPEWYPICWOLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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